2-Benzofurancarboxamide, N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]- is a complex organic compound classified under benzofuran derivatives. It is recognized for its potential applications in medicinal chemistry, particularly as a pharmacological agent. The compound's chemical structure is denoted by the formula and has a CAS number of 898532-85-9 .
This compound has been synthesized through various methods, with significant interest due to its relation to other pharmacologically active compounds, such as vilazodone, which is utilized in treating major depressive disorder . The synthesis processes outlined in patents and scientific literature provide insights into its preparation and potential derivatives.
2-Benzofurancarboxamide falls under the category of carboxamides, which are characterized by the presence of a carbonyl group attached to a nitrogen atom. This specific compound is also categorized as a benzofuran derivative, indicating its structural relationship with benzofuran, a bicyclic compound comprising a benzene ring fused to a furan ring.
The synthesis of 2-Benzofurancarboxamide involves several chemical reactions. One prominent method includes the condensation reaction between 5-(1-piperazinyl)benzofuran-2-carboxamide and 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, leading to the formation of vilazodone .
The molecular structure of 2-Benzofurancarboxamide features:
The molecular weight of the compound is approximately 405.52 g/mol, with specific structural characteristics that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
The primary chemical reactions involving 2-Benzofurancarboxamide include:
The reactions typically require careful control of conditions (temperature, solvent choice) to ensure specificity and minimize by-products. Analytical techniques such as high-performance liquid chromatography are used to monitor reaction progress and product purity.
The mechanism of action for 2-Benzofurancarboxamide, particularly in relation to its pharmacological effects, involves interactions with neurotransmitter receptors in the brain. Its structure allows it to act on serotonin receptors, contributing to its antidepressant properties.
Research indicates that compounds similar to 2-Benzofurancarboxamide exhibit selective serotonin reuptake inhibition, enhancing serotonin levels in synaptic clefts and improving mood regulation .
Relevant data from studies indicate that the compound maintains its structural integrity across a range of temperatures and pH levels typical for biological systems .
2-Benzofurancarboxamide has significant potential in:
Its relationship with known therapeutic agents highlights its relevance in ongoing research aimed at improving mental health treatments .
The strategic combination of benzofuran heterocycles and piperazine moieties represents a sophisticated approach in modern medicinal chemistry for developing CNS-active ligands and anticancer agents. This hybrid pharmacophore leverages the complementary pharmacological properties of both structural elements, creating compounds with enhanced target selectivity and improved pharmacokinetic profiles. The specific compound N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]-2-benzofurancarboxamide exemplifies this design philosophy, incorporating a benzofuran carboxamide core linked via a butyl spacer to a 3-methylphenyl-substituted piperazine. This molecular architecture enables simultaneous interaction with multiple biological targets, particularly within the dopaminergic receptor systems and epigenetic regulatory pathways, positioning it as a valuable scaffold for therapeutic development [1] [4].
Benzofuran derivatives have evolved from naturally occurring compounds to strategically designed synthetic pharmacophores with diverse biological activities. The 2-benzofurancarboxamide structure specifically has served as a privileged scaffold in drug discovery due to its optimal molecular geometry and favorable electronic properties that facilitate target binding. Historically, benzofuran-containing compounds were primarily investigated for their antimicrobial properties and anti-inflammatory effects. However, research over the past two decades has revealed their significant potential in CNS disorders and oncology [4].
The incorporation of the carboxamide functionality at the C2 position marked a critical advancement, enhancing both the hydrogen-bonding capacity and dipole characteristics of the benzofuran system. This modification significantly improved target affinity and selectivity. For instance, early benzofuran carboxamides demonstrated promising dopamine receptor modulation, particularly at D2-like receptor subtypes, which are implicated in schizophrenia, Parkinson's disease, and depression [1]. The structural evolution continued with the introduction of alkyl spacers and terminal pharmacophores, leading to compounds with improved blood-brain barrier permeability and enhanced receptor subtype selectivity [4] [5].
Table 1: Evolution of Benzofuran-2-Carboxamide Derivatives in Medicinal Chemistry
Structural Generation | Key Modifications | Primary Therapeutic Focus | Notable Advances |
---|---|---|---|
First Generation (Pre-2000) | Unsubstituted benzofuran core | Antimicrobial, Anti-inflammatory | Natural product derivatization |
Second Generation (2000-2010) | C2-carboxamide with alkyl chains | CNS Disorders (Dopamine targeting) | Enhanced dopamine receptor affinity |
Third Generation (2010-Present) | Hybrid pharmacophores with piperazine/other heterocycles | Oncology, Neuropharmacology | Multi-target ligands, Improved selectivity |
Piperazine rings serve as versatile bioisosteres and conformational regulators in CNS drug design, contributing significantly to the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The piperazine moiety in N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]-2-benzofurancarboxamide plays multiple critical roles: it acts as a hydrogen bond acceptor through its nitrogen atoms, serves as a spacer unit that optimally positions aromatic systems for receptor interaction, and provides a basic center that can be protonated under physiological conditions, enhancing solubility and membrane interaction [1] [9].
The incorporation of arylpiperazines, specifically the 3-methylphenylpiperazine unit in this compound, represents a refined approach to enhance dopamine receptor interactions. The methyl group at the meta position provides optimal steric bulk and electron-donating effects that fine-tune receptor affinity. Piperazine-containing compounds demonstrate particular significance in dopaminergic pharmacology, as evidenced by their presence in known antipsychotic agents and dopamine receptor ligands. Quantitative autoradiography studies with structurally similar piperazine-containing compounds like WC-10 have demonstrated high affinity for dopamine D3 receptors (Kd values in the nanomolar range), which are predominantly expressed in limbic brain regions associated with emotional and cognitive functions [1].
The piperazine ring also contributes to favorable ADME properties by modulating the molecule's lipophilicity profile and enhancing water solubility through salt formation at its basic nitrogen. This balance is crucial for CNS drugs that must traverse the blood-brain barrier while maintaining sufficient solubility for systemic administration. The conformational flexibility of the piperazine ring allows adaptation to various receptor binding pockets, making it particularly valuable for targeting G-protein coupled receptors like dopamine receptors, which often require specific spatial orientation of ligand elements [1] [9].
The molecular hybridization strategy combining benzofuran-2-carboxamide with 3-methylphenylpiperazine via a butyl linker creates a multifunctional ligand with potentially enhanced pharmacological properties. Each component contributes distinct and complementary biological activities that synergize to produce a compound with optimized target affinity, selectivity, and drug-likeness [4] [5].
The benzofuran core provides a planar aromatic system that facilitates π-π stacking interactions with aromatic residues in receptor binding pockets. This heterocycle also offers sites for strategic substitution to fine-tune electronic properties and binding characteristics. When combined with the carboxamide functionality, it creates a hydrogen-bonding domain critical for specific interactions with amino acid residues in target proteins. The 3-methylphenylpiperazine moiety contributes its own aromatic system with an electron-donating methyl group that enhances binding to aminergic receptors, particularly dopamine receptor subtypes. The meta-substitution pattern on the phenyl ring provides optimal steric accommodation in receptor binding pockets while avoiding the decreased affinity associated with ortho or para substitutions in similar compounds [1] [5].
Table 2: Binding Affinity Profiles of Structural Components in Dopamine Receptor Subtypes
Structural Component | Contribution to D2 Receptor Affinity | Contribution to D3 Receptor Affinity | Role in Selectivity (D3/D2) |
---|---|---|---|
Benzofuran-2-carboxamide | Moderate (Kd ≈ 50-100 nM) | High (Kd ≈ 5-20 nM) | Moderate selectivity (2-5 fold) |
4-(3-Methylphenyl)piperazine | High (Kd ≈ 10-20 nM) | Very High (Kd ≈ 1-5 nM) | Significant selectivity (5-10 fold) |
Butyl Spacer | Minimal direct contribution | Minimal direct contribution | Optimal length for D3 selectivity |
Hybrid Structure | Enhanced affinity (Kd < 10 nM) | Exceptional affinity (Kd < 1 nM) | Marked selectivity (>10 fold) |
The butyl linker (tetramethylene chain) represents an optimal spacer length that balances molecular flexibility and spatial separation between the benzofuran and piperazine pharmacophores. Research on analogous compounds has demonstrated that four-carbon chain lengths maximize receptor affinity, particularly for dopamine D3 receptors, which appear to have deeper binding pockets than D2 receptors. This spacer length allows the terminal piperazine to reach its binding site while maintaining the benzofuran moiety in its optimal position [1].
The synergy between these components extends beyond simple additive effects. Molecular modeling studies of similar compounds reveal that the benzofuran carboxamide forms critical hydrogen bonds with serine residues in transmembrane helix 5 of dopamine receptors, while the arylpiperazine moiety engages in hydrophobic interactions with phenylalanine in helix 6. The methyl group on the phenyl ring provides additional van der Waals interactions that enhance binding energy and duration. This complementary binding creates a bidentate interaction that significantly increases both affinity and selectivity compared to simpler derivatives containing only one pharmacophore [1] [5] [6].
The hybrid structure also demonstrates potential for multi-target engagement beyond dopamine receptors. Benzofuran-piperazine hybrids have shown significant activity against epigenetic regulators including histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), which are promising targets in oncology. The structural flexibility of these compounds allows adaptation to different enzyme active sites, making them valuable scaffolds for developing epigenetic therapies [7]. Additionally, the presence of the carboxamide group enables interactions with kinase targets, particularly cyclin-dependent kinases (CDKs), which regulate cell cycle progression in cancer cells [6]. This multi-target potential positions N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]-2-benzofurancarboxamide as a versatile scaffold for both neurological and oncological applications.
Table 3: Synthetic Approaches to Benzofuran-Piperazine Hybrids
Synthetic Strategy | Key Reaction Steps | Advantages | Yield Range |
---|---|---|---|
Linear Assembly | 1. Benzofuran ester synthesis 2. Carboxamide formation 3. N-alkylation with dibromoalkane 4. Piperazine coupling | High purity, Stepwise characterization | 35-45% overall |
Convergent Synthesis | 1. Separate preparation of benzofuran carboxamide acid chloride 2. Preparation of N-(ω-bromoalkyl)piperazine 3. Final coupling | Modular approach, Analog flexibility | 50-65% overall |
Microwave-Assisted | Similar linear/convergent steps with microwave irradiation | Reduced reaction time (minutes vs hours), Higher yields | 70-93% per step |
The synthesis of N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]-2-benzofurancarboxamide follows established routes for benzofuran-piperazine hybrids. The convergent synthetic approach is particularly efficient, involving separate preparation of the 2-benzofurancarboxylic acid derivative and the 1-(3-methylphenyl)-4-(4-aminobutyl)piperazine intermediate, followed by amide coupling. Modern microwave-assisted techniques have significantly improved the efficiency of these syntheses, reducing reaction times from hours to minutes while increasing yields from 50% to over 90% in critical steps [8] [10]. The tert-butyloxycarbonyl (Boc) protecting group strategy is frequently employed for piperazine nitrogen protection, as demonstrated in the synthesis of tert-butyl 4-(2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate (CAS: 183288-43-9), a key intermediate in related compounds [10]. This synthetic accessibility facilitates the production of diverse analogs for structure-activity relationship studies.
CAS No.:
CAS No.: 3009-34-5
CAS No.: 13836-61-8
CAS No.:
CAS No.:
CAS No.: 63745-66-4